molecular formula C12H18N2O3 B12497602 Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B12497602
M. Wt: 238.28 g/mol
InChI Key: HWSFSGRTZMJYGQ-UHFFFAOYSA-N
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Description

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a piperidine derivative that features a cyano group, a methyl group, and a tert-butyl ester group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functionality play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate lies in its specific stereochemistry and the presence of both cyano and ester groups.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3

InChI Key

HWSFSGRTZMJYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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